(±)-ADX 71743 is classified under the category of negative allosteric modulators. It is derived from a series of quinazolinone compounds that have been synthesized for their pharmacological properties targeting metabotropic glutamate receptors. The compound's structure features a 2-ethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one core, which is crucial for its activity at the mGlu7 receptor .
The synthesis of (±)-ADX 71743 involves several key steps:
The synthesis process may involve multiple reaction conditions and solvents to optimize yield and purity.
(±)-ADX 71743 primarily engages in interactions with the mGlu7 receptor, where it acts as a negative allosteric modulator. The following details outline its chemical behavior:
The mechanism of action for (±)-ADX 71743 involves:
The physical and chemical properties of (±)-ADX 71743 are summarized as follows:
Property | Value |
---|---|
Molecular Weight | 269.34 g/mol |
Solubility in DMSO | 26.93 mg/mL |
Log P (clogP) | 3.64 |
Polar Surface Area | 43.10 Ų |
Storage Conditions | -20°C |
These properties are critical for understanding the compound's behavior in biological systems and its suitability for various experimental applications .
(±)-ADX 71743 has several important applications in scientific research:
Metabotropic glutamate receptors (mGluRs) constitute a family of eight G protein-coupled receptors (GPCRs) categorized into three groups based on sequence homology, G-protein coupling, and ligand selectivity. Group III receptors (mGlu4, mGlu6, mGlu7, mGlu8) signal primarily through Gᵢ/o proteins, inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) production. Unlike ionotropic glutamate receptors, mGluRs modulate synaptic transmission rather than mediate rapid excitation, positioning them as critical regulators of neuronal excitability and synaptic plasticity [3] [6]. Among Group III receptors, mGlu7 is evolutionarily conserved and widely distributed in key brain regions such as the hippocampus, cortex, amygdala, and basal ganglia. Its presynaptic localization enables the regulation of neurotransmitter release (glutamate and GABA), while postsynaptic roles involve slow inhibitory potentials. With a notably low affinity for glutamate (Kᵢ ≈ 869 μM), mGlu7 acts as a safeguard against excessive neuronal excitation, implicating it in neuropsychiatric and neurodegenerative disorders where glutamate homeostasis is disrupted [5] [6].
Table 1: Classification and Functional Properties of Group III mGlu Receptors
Subtype | Signaling Pathway | Primary Localization | Physiological Role |
---|---|---|---|
mGlu7 | Gᵢ/o-coupled | Presynaptic terminals | Inhibits neurotransmitter release, modulates synaptic plasticity |
mGlu4 | Gᵢ/o-coupled | Presynaptic terminals | Motor coordination, neuroprotection |
mGlu8 | Gᵢ/o-coupled | Presynaptic terminals | Anxiety regulation, seizure control |
mGlu6 | Gᵢ/o-coupled | Retinal postsynaptic cells | Visual signal processing |
Genetic and pharmacological studies underscore mGlu7's role in CNS pathophysiology. Polymorphisms in the GRM7 gene (encoding mGlu7) correlate with schizophrenia susceptibility across diverse populations, including Han Chinese and Japanese cohorts [5]. Preclinically, mGlu7 knockout mice exhibit anxiety-like phenotypes, impaired fear memory, and reduced seizure thresholds, validating its involvement in emotional and cognitive processing [3] [5]. Synaptically, mGlu7 activation suppresses long-term potentiation (LTP) at hippocampal SC-CA1 synapses—a key mechanism for learning and memory. Conversely, inhibiting mGlu7 enhances evoked excitatory postsynaptic currents (eEPSCs), suggesting that disinhibition of glutamate release could rectify synaptic deficits in disorders like schizophrenia or cognitive impairment [1] [4]. The receptor’s distribution in limbic and cortical circuits further supports targeting for conditions involving dysregulated excitatory/inhibitory balance, including autism spectrum disorders and epilepsy [3] [6].
Orthosteric agonists for mGlu7 (e.g., L-AP4) face limitations due to low receptor selectivity and poor CNS bioavailability. Allosteric modulators, which bind topographically distinct sites (typically within the transmembrane domain), offer superior subtype specificity and reduced risk of overactivation [3] [8]. Negative allosteric modulators (NAMs) like (±)-ADX 71743 stabilize receptor conformations that attenuate glutamate signaling without fully antagonizing it. This "tunability" permits modulation exclusively in active synaptic environments, preserving physiological baseline signaling. Additionally, allosteric ligands exhibit probe dependence, meaning their effects vary with endogenous versus synthetic agonists—a property leveraged to enhance therapeutic precision [3] [8]. For mGlu7, NAMs circumvent the low-affinity orthosteric site, enabling potent and brain-penetrant therapeutics [1] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0